N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacological Properties and Interaction Domains
One study investigated the pharmacological properties and interaction domains of YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, using various NCX-transfectants and neuronal and renal cell lines. YM-244769 showed preferential inhibition of intracellular Na+-dependent Ca2+ uptake via NCX3, suggesting its potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Bioactivity and Inhibition Studies
Another area of research focused on the synthesis and bioactivity of new compounds for potential therapeutic applications. For instance, a study on the synthesis of flutimide and analogous fully substituted pyrazine-2,6-diones explored these compounds' inhibition of cap-dependent endonuclease activity of influenza virus A, highlighting their potential development as therapeutic agents (Singh & Tomassini, 2001).
Structural and Energetic Analysis
Research on molecular assemblies and interaction networks in cocrystals of pharmaceutically active N-donor compounds, like pyrazinamide and nicotinamide, with dihydroxybenzoic acids, provides insights into the basic recognition patterns and energetic features of crystal lattices. This knowledge can be applied to the design and synthesis of new compounds with improved pharmacological profiles (Jarzembska et al., 2017).
Novel Protecting Groups for Chemical Synthesis
The development of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols in chemical synthesis, demonstrates the ongoing innovation in synthetic methodology. These protecting groups are crucial for the efficient synthesis of complex molecules, including those with potential pharmacological applications (Crich, Li, & Shirai, 2009).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-17-4-1-14(2-5-17)11-22-19(23)16-3-6-18(21-12-16)25-13-15-7-9-24-10-8-15/h1-6,12,15H,7-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCZEZWGRWEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。